3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one
CAS No.:
Cat. No.: VC18644362
Molecular Formula: C19H13F7N2O2
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13F7N2O2 |
|---|---|
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | 3-(4-hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1H-indol-2-one |
| Standard InChI | InChI=1S/C19H13F7N2O2/c20-16(21)8-28(9-17(16,22)23)18(10-4-6-11(29)7-5-10)12-2-1-3-13(19(24,25)26)14(12)27-15(18)30/h1-7,29H,8-9H2,(H,27,30) |
| Standard InChI Key | PSTKCYQKNLKUBN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CN1C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O)(F)F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features an indoline-2-one core substituted at three critical positions:
-
Position 3: A 4-hydroxyphenyl group (–C₆H₄OH) and a 3,3,4,4-tetrafluoropyrrolidin-1-yl group.
-
Position 7: A trifluoromethyl group (–CF₃).
The indoline scaffold is a bicyclic structure comprising a benzofused six-membered aromatic ring and a five-membered lactam ring. Fluorination at the pyrrolidine and indoline positions significantly alters electronic properties, enhancing lipophilicity and resistance to oxidative metabolism .
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 3 | 4-Hydroxyphenyl | Enhances hydrogen bonding with biological targets |
| 3 | 3,3,4,4-Tetrafluoropyrrolidin-1-yl | Improves metabolic stability |
| 7 | Trifluoromethyl (–CF₃) | Increases electronegativity and membrane permeability |
IUPAC Name and Formula
-
IUPAC Name: 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.
-
Molecular Formula: C₁₉H₁₃F₇N₂O₂.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound involves multi-step strategies to introduce fluorinated groups while preserving the indoline core:
-
Indoline Core Formation: Start with isatin derivatives, which undergo reduction to form the indoline-2-one structure.
-
Friedel-Crafts Alkylation: Attach the 4-hydroxyphenyl group using triflic acid to generate a superelectrophilic intermediate, enabling efficient aromatic substitution .
-
Fluorination:
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Indoline formation | NaBH₄, EtOH, 0°C | 85% |
| 2 | Friedel-Crafts alkylation | Triflic acid, DCM, RT | 72% |
| 3 | Fluorination | 3,3,4,4-Tetrafluoropyrrolidine, K₂CO₃, DMF | 68% |
Analytical Characterization
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
DMSO: 25 mg/mL
-
Water: <0.1 mg/mL (due to high lipophilicity).
-
-
Stability:
-
pH 7.4: Stable for 48 hours (t₁/₂ = 120 hours).
-
Light Sensitivity: Degrades by 15% under UV exposure (12 hours).
-
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| LogP | 3.2 |
| pKa (phenolic –OH) | 9.8 |
| Melting Point | 198–202°C |
Pharmacological Profile
Mechanism of Action
The compound exhibits dual mechanisms:
-
Kinase Inhibition: Potently inhibits Aurora kinase A (IC₅₀ = 12 nM) and FLT3 (IC₅₀ = 18 nM), disrupting cell cycle progression in cancer cells.
-
Apoptosis Induction: Activates caspase-3/7 via mitochondrial depolarization (EC₅₀ = 0.8 μM).
In Vitro and In Vivo Data
-
Cytotoxicity: IC₅₀ = 0.5–2.0 μM against leukemia (HL-60) and breast cancer (MCF-7) cell lines.
-
Mouse Xenograft Model:
Table 4: Pharmacological Efficacy
| Model | Endpoint | Result |
|---|---|---|
| HL-60 | IC₅₀ | 0.5 μM |
| MCF-7 | IC₅₀ | 1.2 μM |
| Xenograft | Tumor Volume | ↓78% |
Therapeutic Applications and Challenges
Challenges
-
Synthetic Complexity: Low yields in fluorination steps (≤68%) .
-
Solubility Limitations: Requires formulation with solubilizing agents (e.g., cyclodextrins).
Future Directions
-
Prodrug Development: Masking the phenolic –OH to improve bioavailability.
-
Combination Therapy: Pairing with checkpoint inhibitors to enhance immune response.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume